molecular formula C13H21NO2 B2428742 1-(Tert-butylamino)-3-phenoxypropan-2-ol CAS No. 64980-40-1

1-(Tert-butylamino)-3-phenoxypropan-2-ol

Cat. No. B2428742
CAS RN: 64980-40-1
M. Wt: 223.316
InChI Key: DTCRATFVXVJSBT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance (solid, liquid, gas, color, etc.) and odor .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

Hybrid Mesoporous Silica Nanoparticles (MSNs) for Drug Delivery

In nanomedicine, researchers graft the compound onto mesoporous silica nanoparticles (PTBAEMA-b-PEGMEMA-MSNs) via atom transfer radical polymerization (ATRP). These hybrid nanoparticles can encapsulate drugs and deliver them selectively to target tissues .

Mechanism of Action

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods .

properties

IUPAC Name

1-(tert-butylamino)-3-phenoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-13(2,3)14-9-11(15)10-16-12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCRATFVXVJSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874496
Record name 2-PROPANOL, 1-[(1,1-DIMETHYLETHYL)AMINO]-3-PHENO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64980-40-1
Record name 2-PROPANOL, 1-[(1,1-DIMETHYLETHYL)AMINO]-3-PHENO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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